1H-Purine, 2-(3-benzoyl-3-methyl-1-triazenyl)-6-(phenylmethoxy)-
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Overview
Description
“1H-Purine, 2-(3-benzoyl-3-methyl-1-triazenyl)-6-(phenylmethoxy)-” is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of a triazenyl group and a phenylmethoxy group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Purine, 2-(3-benzoyl-3-methyl-1-triazenyl)-6-(phenylmethoxy)-” typically involves multi-step organic reactions. The starting materials are often commercially available purine derivatives. The synthesis may include:
Nitration: Introduction of nitro groups to the purine ring.
Reduction: Conversion of nitro groups to amino groups.
Diazotization: Formation of diazonium salts from amino groups.
Coupling Reaction: Reaction of diazonium salts with benzoyl and methyl groups to form the triazenyl group.
Etherification: Introduction of the phenylmethoxy group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“1H-Purine, 2-(3-benzoyl-3-methyl-1-triazenyl)-6-(phenylmethoxy)-” can undergo various chemical reactions, including:
Oxidation: Conversion of the triazenyl group to other functional groups.
Reduction: Reduction of the triazenyl group to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the purine ring or the phenylmethoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “1H-Purine, 2-(3-benzoyl-3-methyl-1-triazenyl)-6-(phenylmethoxy)-” would depend on its specific interactions with molecular targets. Possible mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, blocking their activity.
Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.
DNA/RNA Interaction: Intercalation or binding to nucleic acids, affecting replication or transcription.
Comparison with Similar Compounds
Similar Compounds
1H-Purine, 2-(3-methyl-1-triazenyl)-6-(phenylmethoxy)-: Lacks the benzoyl group.
1H-Purine, 2-(3-benzoyl-3-methyl-1-triazenyl)-6-methoxy-: Lacks the phenyl group.
Uniqueness
The presence of both the benzoyl and phenylmethoxy groups in “1H-Purine, 2-(3-benzoyl-3-methyl-1-triazenyl)-6-(phenylmethoxy)-” may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
825615-18-7 |
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Molecular Formula |
C20H17N7O2 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-methyl-N-[(6-phenylmethoxy-7H-purin-2-yl)diazenyl]benzamide |
InChI |
InChI=1S/C20H17N7O2/c1-27(19(28)15-10-6-3-7-11-15)26-25-20-23-17-16(21-13-22-17)18(24-20)29-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,21,22,23,24) |
InChI Key |
FTQVBRVAYJLSCO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1)N=NC2=NC3=C(C(=N2)OCC4=CC=CC=C4)NC=N3 |
Origin of Product |
United States |
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